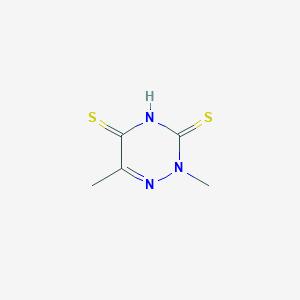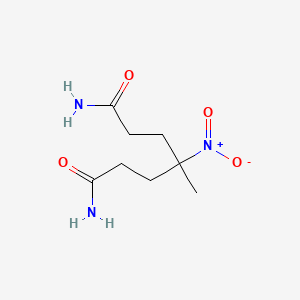
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes two sulfur atoms and a triazine ring
Métodos De Preparación
The synthesis of 2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine can be achieved through several methods. One common synthetic route involves the [4 + 2] cycloaddition of α-halogeno hydrazones to imines in the presence of sodium carbonate . This reaction proceeds readily and furnishes the desired triazine in moderate to high chemical yields. Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the dithioxo groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine can be compared with other similar compounds, such as:
- 4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine
- 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic Acid These compounds share structural similarities but differ in their functional groups and reactivity. The presence of dithioxo groups in this compound makes it unique and imparts distinct chemical properties.
Propiedades
Número CAS |
6947-25-7 |
|---|---|
Fórmula molecular |
C5H7N3S2 |
Peso molecular |
173.3 g/mol |
Nombre IUPAC |
2,6-dimethyl-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C5H7N3S2/c1-3-4(9)6-5(10)8(2)7-3/h1-2H3,(H,6,9,10) |
Clave InChI |
JMOCIOBHRJULFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=S)NC1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)


![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)


![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)

![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)

